molecular formula C24H33N3O2 B247657 1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine

Cat. No. B247657
M. Wt: 395.5 g/mol
InChI Key: QBIPJDYJMHYOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine, also known as DPPE, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. DPPE is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. DPPE has been shown to have a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. The sigma-1 receptor is widely distributed in the central nervous system, and is involved in modulating the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including modulation of calcium signaling, ion channel regulation, and protein folding. This compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been studied for its potential analgesic effects, and has been shown to have a role in pain modulation.

Advantages and Limitations for Lab Experiments

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its selectivity for the sigma-1 receptor over other receptor subtypes, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine, including further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Other potential areas of research include the development of novel this compound derivatives with improved pharmacological properties, and the investigation of the sigma-1 receptor as a potential drug target for other diseases and conditions.

Synthesis Methods

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine in the presence of a catalyst. Other methods include the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine hydrochloride in the presence of a base, or the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine-1-carboxylic acid in the presence of a condensing agent.

Scientific Research Applications

1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. This compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been studied for its potential analgesic effects, and has been shown to have a role in pain modulation.

properties

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C24H33N3O2/c1-28-23-10-6-7-20(24(23)29-2)19-25-13-11-22(12-14-25)27-17-15-26(16-18-27)21-8-4-3-5-9-21/h3-10,22H,11-19H2,1-2H3

InChI Key

QBIPJDYJMHYOKH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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